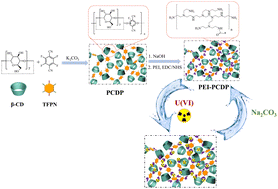Polyethyleneimine-functionalized β-cyclodextrin porous polymers for enhanced elimination of U(vi) from wastewater†
New Journal of Chemistry Pub Date: 2023-10-27 DOI: 10.1039/D3NJ04383E
Abstract
Finding effective methods and materials for treating radioactive waste water is urgent to combat environmental issues. A new polyethyleneimine-functionalized β-cyclodextrin porous polymer (PEI-PCDP), which was used for fast and efficient elimination of uranium (U(VI)) from nuclear wastewater, was successfully synthesized in this work. It was found that there were a lot of amine/imide groups on the PEI-PCDP surface through X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM) and specific surface areas (BET), and it displayed an irregular porous network construction with a BET of 82.816 m2 g−1. Static adsorption results revealed that PEI-PCDP has a large adsorption quantity on U(VI), and the maximum theoretical adsorption quantity was 757.40 mg g−1. Meanwhile, kinetic results exhibited rapid adsorption, and the adsorption quantity can reach 80 ± 1% of the equilibrium adsorption quantity in 10 min. Moreover, PEI-PCDP exhibited good regeneration ability. After 5 sorption–desorption cycles, the adsorption quantity decreased by 10.6%. Mechanism analysis via XPS illustrated that the adsorption process was principally attributed to the active site co-constructed by rich oxygen-containing functional groups and multi-amine groups (–NH2, –NH–) in PEI. Hence, PEI-PCDP has striking U(VI) removal performance and has potential application prospects in radioactive wastewater treatment.


Recommended Literature
- [1] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [2] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [3] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [4] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [5] Back matter
- [6] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [7] On the composition of Danish butter
- [8] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [9] Stitching together SNx units in the coordination sphere of zirconium: assembly of a tris(imido)sulfite and a hydrazidobis(imido)sulfite†
- [10] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 10403-00-6









